molecular formula C19H18N4O2S2 B11368418 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11368418
M. Wt: 398.5 g/mol
InChI Key: HCDFOFHAPHTVBJ-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzylcarbamoyl group, a tetrahydrobenzothiophene ring, and a thiadiazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Core: This step often starts with the cyclization of a suitable precursor, such as a substituted phenylthiourea, under acidic conditions to form the tetrahydrobenzothiophene ring.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with an activated ester or acid chloride derivative of the tetrahydrobenzothiophene.

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid or ester precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in various biological systems.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals or advanced polymers.

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide lies in its specific combination of functional groups and ring systems. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C19H18N4O2S2/c24-17(14-11-26-23-22-14)21-19-16(13-8-4-5-9-15(13)27-19)18(25)20-10-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,20,25)(H,21,24)

InChI Key

HCDFOFHAPHTVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CSN=N3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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